molecular formula C17H12ClN5S B2961337 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine CAS No. 956961-81-2

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine

Cat. No.: B2961337
CAS No.: 956961-81-2
M. Wt: 353.83
InChI Key: ASFMGBQNPRYBMX-UHFFFAOYSA-N
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Description

1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine is a chemical compound of significant interest in medicinal chemistry research. It features a hybrid structure incorporating a chlorophenyl-thiazole scaffold, a pyridine ring, and a pyrazole-5-amine group. This specific molecular architecture is commonly explored in the design and synthesis of potential bioactive molecules. Compounds with this core structure are frequently investigated for their anti-inflammatory properties. Research on closely related analogs has demonstrated that such molecules can exhibit good percent inhibition of haemolysis, with some specific derivatives showing activity comparable to the standard drug celecoxib . The mechanism of action for these compounds is often probed through molecular docking studies, which suggest they can form stable thermodynamic interactions within the binding site of the COX-2 enzyme, indicating a potential role as COX-2 inhibitors . Furthermore, the presence of the 1,3-thiazole and pyrazole heterocycles is a recognized feature in pharmacophores designed to interact with central nervous system targets, suggesting potential applicability in neuropharmacological research . This product is intended for use in non-clinical laboratory research, such as in vitro bio-screening, assay development, and as a reference standard or building block in synthetic chemistry. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-pyridin-2-ylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5S/c18-12-6-4-11(5-7-12)15-10-24-17(22-15)23-16(19)13(9-21-23)14-3-1-2-8-20-14/h1-10H,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFMGBQNPRYBMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: Starting with a chlorophenyl thiourea derivative, the thiazole ring is formed through cyclization reactions.

    Pyridine Ring Introduction: The pyridine ring is introduced via a nucleophilic substitution reaction.

    Pyrazole Ring Formation: The final step involves the formation of the pyrazole ring through a condensation reaction with appropriate hydrazine derivatives.

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and microbial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular signaling pathways to exert anti-inflammatory or anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Regioisomeric Pyrazole Derivatives

Key Example: 4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine (6a)
  • Structural Difference : Regioisomeric placement of the 4-fluorophenyl and pyridinyl groups (positions 3 and 4 vs. target compound’s thiazolyl and pyridinyl).
  • Implication : Pyridinyl position (2- vs. 4-) and thiazole substitution significantly alter kinase selectivity.
Evidence from Abu Thaher et al. (2012):
  • Switching substituent positions (e.g., 4-fluorophenyl from position 3 to 4) abolished p38α inhibition but conferred cancer kinase activity .
  • Target Compound : The thiazole ring may sterically hinder interactions with p38α while favoring binding to other kinases.

Anti-Inflammatory Pyrazole-Thiazole Hybrids

Key Example: {1-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}(2-hydroxyphenyl)methanones (5)
  • Structural Difference: Methanone group at pyrazole position 4 vs. the target’s 2-pyridinyl substituent.
  • Activity : Derivatives (e.g., 6c , 6e ) showed 60–70% inhibition of hemolysis (vs. celecoxib’s 75%) and COX-2 docking affinity .
  • Implication : The 2-hydroxyphenyl group enhances anti-inflammatory activity, whereas the target’s pyridinyl may prioritize kinase interactions.

Halogen-Substituted Pyrazole Amines

Key Examples from AldrichCPR ():
Compound Substituents (Positions 1 and 4) Molecular Weight Potential Activity
1-(4-Chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine 4-fluorophenyl (4), 4-chlorophenyl (1) 287.72 Unreported
Target Compound Thiazol-2-yl (1), 2-pyridinyl (4) ~352.8* Kinase/anti-inflammatory

*Calculated based on formula.

  • Key Insight : Thiazole substitution increases molecular complexity and may improve target specificity compared to simpler aryl groups.

Pyridine-Based CYP51 Inhibitors ()

  • Example: (S)-(4-Chlorophenyl)-1-(4-(4-(trifluoromethyl)phenyl)-piperazin-1-yl)-2-(pyridin-3-yl)ethanone (UDO).
  • Structural Overlap : Pyridinyl groups are common, but UDO’s piperazine and trifluoromethyl groups confer distinct physicochemical properties.
  • Activity: Anti-Trypanosoma cruzi via CYP51 inhibition, comparable to posaconazole .
  • Target Compound : Unlikely to inhibit CYP51 due to lack of azole moiety but may exploit pyridinyl interactions for kinase binding.

Mechanistic Insights and Computational Validation

  • Molecular Docking : Derivatives of the target compound (e.g., 6c , 6e ) showed strong binding to COX-2 via hydrogen bonds with Arg120 and hydrophobic interactions .
  • Kinase Selectivity : Regioisomerism (e.g., pyridinyl position) and bulkier substituents (e.g., thiazole) likely dictate kinase binding pocket compatibility .
  • SHELX Refinement : Structural data for analogs (e.g., ) validate crystallographic parameters critical for activity .

Biological Activity

The compound 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine is a thiazole derivative with significant biological activity. Its unique chemical structure, featuring a chlorophenyl group and a pyridine moiety, positions it as a candidate for various pharmacological applications. This article aims to explore its biological activity, including its potential as an anticancer agent, its mechanism of action, and relevant case studies that highlight its efficacy.

Molecular Formula

  • IUPAC Name: this compound
  • Molecular Formula: C15H13ClN4S
  • Molecular Weight: 314.81 g/mol

Structural Features

The compound consists of:

  • A thiazole ring which contributes to its biological activity.
  • A chlorophenyl group that enhances lipophilicity and potential interactions with biological targets.
  • A pyridinyl moiety that may influence the compound's pharmacodynamics.

Anticancer Properties

Recent studies have indicated that thiazole derivatives exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of thiazole derivatives, the compound demonstrated significant inhibitory effects on the proliferation of several cancer cell lines. The results are summarized in Table 1.

Cell LineIC50 (µM)Reference
MCF712.50
NCI-H4603.79
SF-26842.30

The mechanism by which this compound exerts its anticancer effects is primarily through the inhibition of key cellular pathways involved in cell proliferation and survival. It has been shown to inhibit CDK9-mediated transcription, leading to reduced expression of anti-apoptotic proteins such as Mcl-1, thereby promoting apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer potential, thiazole derivatives have been noted for their antimicrobial properties. The compound's structure suggests it may also possess activity against various bacterial strains.

Case Study: Antimicrobial Efficacy

A recent investigation into the antimicrobial effects of thiazole derivatives revealed that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus31.25
Escherichia coli62.50

Structure-Activity Relationship (SAR)

The structure-activity relationship analysis indicates that the presence of electron-withdrawing groups like chlorine on the phenyl ring enhances biological activity. The thiazole ring is essential for both anticancer and antimicrobial activities, suggesting that modifications to this core structure could lead to improved efficacy.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-pyridinyl)-1H-pyrazol-5-amine?

  • Methodology : A multi-step synthesis is typically employed, starting with the formation of the thiazole ring via Hantzsch thiazole synthesis using 4-chlorophenyl-substituted thiourea and α-haloketones. The pyrazole core can be constructed via cyclocondensation of hydrazines with β-diketones or α,β-unsaturated ketones. Microwave-assisted reactions (e.g., 80–120°C, DMF solvent) improve regioselectivity and yield for heterocyclic intermediates . Post-functionalization (e.g., Suzuki coupling) introduces the pyridinyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating the final product .

Q. How can spectroscopic and crystallographic methods confirm the compound’s structure?

  • Methodology :

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6 or CDCl3) identify proton environments (e.g., pyrazole NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm) and confirm substitution patterns .
  • X-ray crystallography : Single-crystal X-ray diffraction (SHELX suite ) resolves bond lengths (e.g., C–N in pyrazole: ~1.34 Å) and dihedral angles (e.g., thiazole-pyrazole interplanar angle: 18–22°). Twinning issues, common in flexible heterocycles, are addressed using TwinRotMat in PLATON .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 394.0522 for C17H12ClN5S) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Antimicrobial activity : Broth microdilution (MIC determination against Candida albicans or Staphylococcus aureus) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ATP-competitive probes) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., IC50 values for HepG2 or MCF-7) . Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1% v/v) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be resolved for this compound?

  • Methodology :

  • Dynamic effects : Variable-temperature NMR (VT-NMR) identifies tautomeric equilibria (e.g., pyrazole NH proton exchange) causing peak broadening .
  • DFT calculations : Geometry optimization (Gaussian 09, B3LYP/6-31G*) predicts NMR chemical shifts and compares them to experimental data .
  • Crystallographic refinement : Use anisotropic displacement parameters in SHELXL to model disorder in flexible substituents (e.g., pyridinyl rotation) .

Q. What strategies optimize reaction yields for sterically hindered intermediates?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (DMAC, NMP) enhance solubility of bulky intermediates .
  • Catalysis : Pd(PPh3)4 in Suzuki-Miyaura coupling improves cross-coupling efficiency for aryl boronic acids .
  • Microwave irradiation : Reduces reaction time (e.g., from 24h to 2h) and minimizes side products .

Q. How do substituents on the thiazole and pyridinyl groups influence bioactivity?

  • Methodology :

  • SAR studies : Synthesize analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl thiazole) and compare IC50 values. QSAR models (e.g., CoMFA) correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
  • Docking simulations : AutoDock Vina predicts binding modes to target proteins (e.g., kinase ATP-binding pockets) .

Q. How to address low reproducibility in crystallization for X-ray analysis?

  • Methodology :

  • Solvent screening : Use mixed solvents (e.g., DMF/water or CHCl3/hexane) to modulate nucleation .
  • Seeding : Introduce microcrystals from prior trials to induce controlled growth .
  • Temperature gradients : Slow cooling (0.5°C/h) from saturated solutions improves crystal quality .

Data Contradiction Analysis

Q. Discrepancies in reported biological activity: How to identify experimental variables?

  • Methodology :

  • Assay conditions : Compare cell passage numbers, serum concentrations, and incubation times across studies .
  • Compound purity : Validate via HPLC (C18 column, acetonitrile/water + 0.1% TFA) to rule out degradation products .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance of dose-response curves .

Tables

Table 1 : Key crystallographic data for this compound analogs

ParameterValue
Space groupP1 or P212121
a, b, c (Å)8.5088, 9.8797, 10.4264
Dihedral angles (°)Thiazole-pyrazole: 18.81
R-factor0.070 (I > 2σ(I))

Table 2 : In vitro antifungal activity of thiazole-pyrazole derivatives

CompoundMIC (μg/mL) vs. C. albicans
Parent structure16
4-Fluorophenyl analog8
4-Methoxyphenyl analog32

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